molecular formula C10H8F3N3O B2415775 1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole CAS No. 2380172-09-6

1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole

Cat. No.: B2415775
CAS No.: 2380172-09-6
M. Wt: 243.189
InChI Key: XHPYXHLNMQFXOF-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a trifluoromethyl group and a methoxy group on the phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications.

Properties

IUPAC Name

1-[4-methoxy-3-(trifluoromethyl)phenyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c1-17-9-3-2-7(16-5-4-14-15-16)6-8(9)10(11,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPYXHLNMQFXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-3-(trifluoromethyl)phenylhydrazine with an appropriate nitrile or isocyanide in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C10H8F3N3O, with a molecular weight of 253.19 g/mol. The trifluoromethyl and methoxy groups contribute to its unique chemical reactivity and biological activity, making it a valuable scaffold in various synthetic processes.

Medicinal Chemistry

Antimicrobial Activity
1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole has been studied for its antibacterial properties. Research indicates that triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL .

Anticancer Potential
Triazole derivatives have also been evaluated for their anticancer activities. Studies have demonstrated that compounds featuring the triazole moiety can inhibit tumor growth in various cancer cell lines, including leukemia and melanoma. For instance, synthesized triazole derivatives have shown significant cytotoxic effects against cancer cells through mechanisms involving apoptosis .

Case Study: Antitumor Activity
A study involving a series of 1,2,4-triazole derivatives reported significant antitumor activity against several cancer types. The research utilized docking simulations to predict interactions with target proteins associated with tumor growth, revealing potential therapeutic pathways .

Agricultural Applications

Fungicides
The compound's antifungal properties make it a candidate for agricultural fungicides. Triazoles are known to inhibit the cytochrome P450 enzyme involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism underpins the effectiveness of triazole-based fungicides against various plant pathogens .

Material Science

Polymer Development
this compound is also explored in the development of advanced materials. Its unique structural features allow it to act as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance. Such materials can be utilized in coatings, adhesives, and other industrial applications .

Data Table: Summary of Applications

Application Area Activity/Effect Notable Findings
Medicinal ChemistryAntibacterialSignificant activity against MRSA (MIC: 0.25 µg/mL)
AnticancerInhibitory effects on leukemia and melanoma cells
AgricultureFungicideEffective against fungal pathogens via ergosterol inhibition
Material SciencePolymer SynthesisEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Bromo-3-(trifluoromethyl)phenyl]triazole
  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]triazole
  • 1-[4-Fluoro-3-(trifluoromethyl)phenyl]triazole

Uniqueness

1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Biological Activity

1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the triazole class of compounds, which are characterized by a five-membered ring containing three nitrogen atoms. The presence of the trifluoromethyl and methoxy groups enhances its chemical stability and biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles, including this compound, demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve interference with microbial cell wall synthesis and metabolic pathways.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3).

Case Study: Cytotoxicity Evaluation
A cytotoxicity assay revealed that the compound exhibited an IC50 value of 98.08 µM against MDA-MB-231 cells, indicating moderate activity compared to standard chemotherapeutics.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Comparative Standard (e.g., Doxorubicin)
MDA-MB-23198.080.5
PC3>1000.8

The biological activity of triazoles often involves their ability to form non-covalent interactions with target proteins, enhancing solubility and binding affinity. For instance, it is suggested that the trifluoromethyl group plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its interaction with biological targets.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazoles indicates that modifications on the phenyl ring significantly affect their biological efficacy. The presence of electron-donating groups like methoxy enhances cytotoxicity, while electron-withdrawing groups may reduce it.

Table 3: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donating (e.g., methoxy)Increases cytotoxicity
Electron-withdrawing (e.g., trifluoromethyl)Varies based on position

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole derivatives?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions or condensation of substituted hydrazides with aldehydes. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole formation, as demonstrated in the synthesis of analogous compounds using copper sulfate and sodium ascorbate in THF/water mixtures at 50°C for 16 hours . Alternative routes include refluxing intermediates (e.g., hydrazides) with substituted benzaldehydes in ethanol under acidic conditions, followed by crystallization . Key parameters include solvent choice (DMSO, ethanol), reaction time (4–18 hours), and purification via column chromatography or recrystallization.
Synthesis Comparison
Method
Catalyst
Solvent
Yield

Q. How do researchers confirm the structural integrity and purity of this compound derivatives?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy at δ ~3.8 ppm, trifluoromethyl at δ ~120–125 ppm in 13C) .
  • IR Spectroscopy : Identifies functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
  • HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking studies against target enzymes (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6) can predict binding affinities. For example, derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced interactions with hydrophobic enzyme pockets, correlating with antifungal activity . Software like AutoDock Vina is used, with parameters optimized for ligand flexibility and solvation effects. Validation includes comparing docking scores with in vitro IC₅₀ values .

Q. How should researchers address contradictory data in the biological activity of triazole derivatives?

  • Methodological Answer : Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on activity .
  • Dose-Response Studies : Test compounds across a concentration range (e.g., 0.1–100 µM) to identify potency thresholds .
  • Target Selectivity Screening : Use kinase panels or proteome profiling to rule off-target effects .

Q. What theoretical frameworks guide the design of novel this compound derivatives?

  • Methodological Answer : Research is often anchored in pharmacophore models or enzyme inhibition mechanisms. For example:

  • Pharmacophore Design : Triazole rings act as hydrogen bond acceptors, while trifluoromethyl groups enhance lipophilicity for membrane penetration .
  • Enzyme Transition-State Mimicry : Derivatives mimicking lanosterol’s tetrahedral intermediate in fungal CYP51 inhibition .
  • Retrosynthetic Analysis : Prioritize synthons (e.g., 4-methoxy-3-trifluoromethylbenzaldehyde) compatible with click chemistry .

Experimental Design & Optimization

Q. What factorial design principles optimize the synthesis of this compound?

  • Methodological Answer : A 2³ factorial design can evaluate variables:

  • Factors : Temperature (50°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), solvent polarity (THF vs. DMF).
  • Responses : Yield, purity, reaction time.
  • Analysis : ANOVA identifies significant factors (e.g., catalyst loading impacts yield most critically) .

Q. How do researchers validate the reproducibility of triazole derivative synthesis across laboratories?

  • Methodological Answer : Implement standardized protocols:

  • Inter-Lab Studies : Share identical reagents (e.g., Sigma-Aldryl benzaldehyde) and equipment (e.g., Büchi rotovaps).
  • QC Metrics : Enforce thresholds (e.g., HPLC purity >95%, NMR δ tolerance ±0.1 ppm) .
  • Blind Re-Testing : Third-party validation of biological assays (e.g., MIC against Candida albicans) .

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